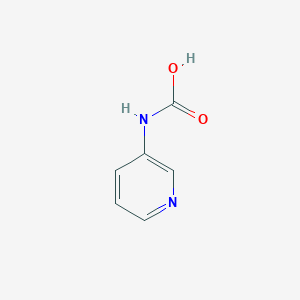

Pyridin-3-ylcarbamic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

pyridin-3-ylcarbamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-6(10)8-5-2-1-3-7-4-5/h1-4,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGAFLFGWNBIIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pyridin-3-ylcarbamic Acid Derivatives in Modern Drug Discovery: From Chiral Intermediates to Direct Target Engagement

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary & Mechanistic Rationale

In the landscape of modern medicinal chemistry, the pyridin-3-ylcarbamic acid scaffold has evolved from a simple protecting-group strategy into a highly versatile pharmacophore and critical chiral intermediate. The unique physicochemical properties of this moiety—specifically, the electron-deficient nature of the pyridine ring coupled with the hydrogen-bonding capacity of the carbamate group—enable precise interactions within complex protein binding pockets.

As a Senior Application Scientist, I have observed that the strategic incorporation of pyridin-3-ylcarbamates serves two distinct, highly valuable purposes in drug discovery:

-

Direct Target Engagement: Acting as the primary pharmacophore in novel allosteric modulators (e.g., TEAD transcription factor inhibitors) and kinase inhibitors, where the pyridine nitrogen serves as a critical hydrogen bond acceptor.

-

Advanced Chiral Intermediates: Serving as a highly stable precursor for the asymmetric synthesis of complex central nervous system (CNS) drugs and oncology active pharmaceutical ingredients (APIs).

This technical guide dissects the causality behind these applications, providing field-proven protocols and structural insights to accelerate your drug discovery pipelines.

Direct Target Engagement: The TEAD-YAP Pathway

The Hippo signaling pathway, culminating in the YAP/TAZ-TEAD transcriptional complex, is a highly sought-after target in oncology due to its role in tumor proliferation and immune evasion. Historically, targeting transcription factors has been notoriously difficult ("undruggable"). However, the discovery of TEAD's auto-palmitoylation pocket opened a new therapeutic window.

Recent breakthroughs have identified pyridin-3-ylcarbamate derivatives (and structurally related urea/carbamate bioisosteres like TM2) as highly potent, reversible pan-TEAD inhibitors [1].

Causality of the Scaffold Design

In the development of compounds like TM2, the carbamate/urea moiety is not merely a linker; it actively dictates the binding mode. While the hydrophobic tail (e.g., a cyclohexyl ring) exquisitely fits into the deep lipid-binding palmitoylation pocket, X-ray co-crystallography reveals that the carbamate/urea core diverges from the natural palmitate binding mode. Instead, it projects into a novel, hydrophilic side pocket , forming critical hydrogen bonds that lock the protein in an inactive conformation, thereby preventing YAP association.

Diagram 1: TEAD-YAP Signaling Pathway and Allosteric Inhibition by Pyridin-3-ylcarbamate Derivatives.

Advanced Intermediates: Kinase Inhibitor Synthesis

Beyond direct binding, pyridin-3-ylcarbamates are indispensable in the synthesis of complex kinase inhibitors, such as the pan-PIM kinase inhibitor PIM447 (LGH447) and highly selective GSK3β inhibitors [2, 4].

Overcoming Metabolic Instability

In the optimization of PIM kinase inhibitors, early piperidine-based leads suffered from poor metabolic stability. The medicinal chemistry strategy shifted to utilizing a substituted cyclohexyl-pyridine scaffold. Pyridin-3-ylcarbamate precursors (e.g., cis-(±)-Benzyl 4-3-(tert-Butyldimethylsilyloxy)-5-methylcyclohexyl)pyridin-3-ylcarbamate) were utilized to construct the core.

Why this specific geometry? The X-ray crystal structure of the resulting compounds in PIM1 (PDB code 4N70) demonstrates that the pyridyl nitrogen acts as a critical hydrogen bond acceptor to Lys67 in the ATP-binding hinge region, while the carbamate-derived amine interacts with the Asp128 side chain. The transition from piperidine to a functionalized pyridine drastically improved the pharmacokinetic (PK) profile while maintaining nanomolar potency [2].

Diagram 2: Synthetic Workflow for Pyridin-3-ylcarbamate Functionalization and API Generation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a built-in quality control (QC) checkpoint to verify causality and prevent downstream failures.

Protocol A: Asymmetric Reduction of Pyridin-3-ylcarbamates to Chiral Intermediates

This protocol details the conversion of pyridin-3-ylcarbamates to (S)-benzyl piperidin-3-ylcarbamate, a benchmark CNS drug intermediate [3].

-

Carbamate Protection: Dissolve 3-aminopyridine (1.0 eq) in anhydrous pyridine. Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) at 0°C. Stir overnight at room temperature.

-

Causality: Pyridine acts as both solvent and base, neutralizing the HCl byproduct to prevent premature protonation of the substrate.

-

QC Checkpoint: TLC (Hexane:EtOAc 3:1) must show complete consumption of the highly polar 3-aminopyridine.

-

-

Catalytic Hydrogenation: Transfer the purified benzyl pyridin-3-ylcarbamate to a high-pressure reactor. Add 10% Pd/C (0.05 eq) and a chiral resolving acid (e.g., L-mandelic acid, 1.0 eq) in methanol. Pressurize with H₂ (50 psi) and stir at 40°C for 24 hours.

-

Causality: The chiral acid forms a diastereomeric salt in situ during the reduction of the aromatic ring, driving dynamic kinetic resolution (DKR) or selective precipitation of the desired (S)-enantiomer.

-

-

Isolation & Derivatization: Filter the catalyst through Celite. Basify the filtrate to break the salt, extract with dichloromethane, and concentrate.

-

Self-Validation (Chiral Purity): Perform pre-column derivatization using benzoyl chloride to enhance UV detection. Analyze via Chiral HPLC.

-

Success Metric: Enantiomeric excess (ee) must be >98%. If <98%, perform a recrystallization of the mandelate salt before proceeding to API synthesis.

-

Protocol B: Biochemical Validation of TEAD Auto-Palmitoylation Inhibition

To validate a new pyridin-3-ylcarbamate derivative as a TEAD inhibitor, you must prove it directly blocks auto-palmitoylation rather than merely aggregating the protein [1].

-

Protein Incubation: Incubate recombinant TEAD2 YAP-binding domain (YBD) (1 µM) with the synthesized pyridin-3-ylcarbamate derivative (dose-response: 1 nM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl) for 1 hour at 37°C.

-

Click-Chemistry Probe Addition: Add an alkane-PEG-biotin probe (mimicking palmitoyl-CoA) to the mixture and incubate for an additional 2 hours.

-

Causality: If the inhibitor successfully occupies the palmitoylation pocket or the adjacent side pocket (steric occlusion), the biotin probe cannot covalently bind to the catalytic cysteine of TEAD.

-

-

Streptavidin Pulldown & Western Blot: Isolate biotinylated proteins using streptavidin-agarose beads. Boil in SDS sample buffer, run on SDS-PAGE, and immunoblot with an anti-TEAD2 antibody.

-

Self-Validation (Control System):

-

Positive Control: Vehicle (DMSO) treated TEAD must show a strong Western blot band (100% palmitoylation).

-

Negative Control: A known TEAD catalytic dead mutant (e.g., C380A) must show zero band intensity, proving the probe's specificity to the auto-palmitoylation site.

-

Quantitative Data & SAR Profiling

The following table synthesizes quantitative Structure-Activity Relationship (SAR) data across different therapeutic targets utilizing the pyridin-3-ylcarbamate (or related) scaffold, allowing for rapid cross-disciplinary comparison.

| Compound / Scaffold | Primary Target | Binding Mode / Mechanism | Potency (IC₅₀ / Kᵢ) | Clinical / Preclinical Status | Reference |

| TM2 (Urea/Carbamate analog) | TEAD2 / TEAD4 | Auto-palmitoylation & novel side pocket | Nanomolar (Biochemical) | Preclinical (In vivo validated) | 1 |

| PIM447 (LGH447) | PIM 1, 2, 3 Kinases | ATP-competitive (H-bond to Lys67 via Pyridine N) | Pan-PIM active (Sub-nanomolar) | Phase I Clinical Trials | 2 |

| Compound 25 | GSK3β | ATP site & Ribose pocket (Pyrazine/Pyridine core) | Nanomolar | Preclinical (Alzheimer's Disease) | 3 |

| (S)-benzyl piperidin-3-ylcarbamate | DPP-IV (Intermediate) | Chiral building block for CNS APIs | High Enantiomeric Purity (>98% ee) | Commercial Intermediate | 4 |

Future Perspectives & Conclusion

The pyridin-3-ylcarbamic acid derivative is far more than a synthetic stepping stone; it is a highly tunable module that dictates the 3D spatial geometry and electronic interactions of next-generation therapeutics. As we push the boundaries of targeted protein degradation (PROTACs) and allosteric modulation, the inherent hydrogen-bonding capability of the carbamate, combined with the metabolic stability of the functionalized pyridine ring, positions this scaffold as a premier choice for tackling "undruggable" protein-protein interactions (PPIs).

Drug development professionals should prioritize the rigorous chiral resolution of these intermediates (as outlined in Protocol A) and leverage advanced co-crystallography to exploit adjacent hydrophilic pockets (as seen in TEAD inhibition) to maximize the therapeutic index of their pipeline candidates.

References

- Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode.eLife (2022). Lu Hu, Yang Sun, Shun Liu, et al.

- Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor.Journal of Medicinal Chemistry - ACS Publications (2015).

- Benchmarking (S)

- Discovery of Novel Potent and Highly Selective Glycogen Synthase Kinase-3β (GSK3β) Inhibitors for Alzheimer's Disease: Design, Synthesis, and Characterization of Pyrazines.

Sources

Pharmacological Profiling and Biological Activity of Pyridin-3-ylcarbamic Acid Esters: A Technical Guide for Drug Development

Executive Summary

In modern medicinal chemistry, the carbamate functional group serves as a highly stable peptide bond surrogate, offering superior membrane permeability and resistance to proteolytic degradation by aminopeptidases[1]. When conjugated with a pyridine ring—specifically at the 3-position—the resulting pyridin-3-ylcarbamic acid esters exhibit a unique electronic profile that enables highly specific target engagement across multiple therapeutic areas.

As a Senior Application Scientist, I have structured this whitepaper to dissect the biological activity of these compounds. We will explore the critical structural dichotomy between N-linked and O-linked pyridinyl carbamates, detail their primary biological targets (including TEAD-YAP transcription factors and Fatty Acid Amide Hydrolase), and provide self-validating experimental workflows for preclinical evaluation.

Structural Isomerism and Pharmacological Divergence

To accurately evaluate the biological activity of "pyridin-3-ylcarbamic acid esters," one must first distinguish between two linkage isomers that dictate the molecule's mechanism of action:

-

N-Linked Esters (Pyridin-3-ylcarbamic acid esters): The pyridine ring is attached to the nitrogen of the carbamate ( Py−NH−CO−O−R ). These compounds primarily act as reversible binders , utilizing the pyridine nitrogen as a hydrogen bond acceptor and the carbamate NH as a donor. They are critical in oncology (e.g., TEAD-YAP inhibitors)[2] and pain management (e.g., TRPV1 antagonists)[3].

-

O-Linked Esters (Pyridin-3-yl carbamates): The pyridine ring is attached to the oxygen of the carbamate ( Py−O−CO−NH−R ). The electron-withdrawing nature of the 3-pyridyl group makes it an excellent leaving group. Consequently, these compounds act as covalent suicide inhibitors for serine hydrolases like Fatty Acid Amide Hydrolase (FAAH)[4].

Caption: Logical divergence of pyridinyl carbamate biological targets based on linkage isomerism.

Primary Biological Targets & Mechanisms of Action

Oncology: Reversible Inhibition of the TEAD-YAP Complex

Hyperactivation of the Hippo pathway effector YAP (Yes-associated protein) is a hallmark of numerous malignancies. YAP lacks a DNA-binding domain and must complex with TEAD (TEA domain) transcription factors to drive oncogenic gene expression. TEAD requires auto-palmitoylation at a highly conserved lipid-binding pocket to successfully recruit YAP[2].

Mechanism: N-linked pyridin-3-ylcarbamic acid esters (e.g., Phenyl pyridin-3-ylcarbamate) act as potent, reversible inhibitors of this complex. The lipophilic ester tail occupies the palmitate-binding pocket, while the pyridin-3-yl moiety forms critical stabilizing hydrogen bonds with the pocket's polar residues. By blocking auto-palmitoylation, the carbamate sterically and thermodynamically prevents YAP association, thereby silencing downstream oncogenic transcription[2].

Caption: Mechanism of TEAD-YAP disruption by N-(pyridin-3-yl)carbamates via lipid pocket blockade.

Neurology & Pain: Covalent Inhibition of FAAH

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for degrading endocannabinoids like anandamide. Inhibiting FAAH prolongs endocannabinoid signaling, producing profound analgesic and anti-inflammatory effects without the psychotropic liabilities of direct cannabinoid receptor agonists[4].

Mechanism: O-linked 3-pyridyl carbamates are among the most potent FAAH inhibitors discovered to date. The catalytic serine (Ser241) of FAAH nucleophilically attacks the carbamate carbonyl. Because the 3-pyridyl group is highly electron-withdrawing, it acts as an exceptional leaving group, resulting in the rapid, covalent carbamylation of Ser241. This structural variation leads to sub-nanomolar IC50 values, outperforming traditional phenyl carbamates by orders of magnitude[4].

Quantitative Structure-Activity Relationship (SAR) Data

The following table synthesizes quantitative data demonstrating the biological efficacy of pyridinyl carbamates across their primary targets.

| Compound Class / Specific Derivative | Linkage Type | Primary Biological Target | Mechanism of Action | IC50 / Affinity | Ref |

| Phenyl pyridin-3-ylcarbamate (TM2 analogs) | N-Linked | TEAD Auto-palmitoylation | Reversible Lipid Pocket Blockade | 0.05−0.5μM | [2] |

| Pyridin-3-ylcarbamic acid phenyl ester | N-Linked | TRPV1 (Vanilloid Receptor) | Reversible Antagonism (Precursor) | <100nM (as urea) | [3] |

| 3-Pyridyl ω -(indol-1-yl)alkylcarbamate (Cmpd 52) | O-Linked | FAAH | Covalent Carbamylation (Ser241) | 0.0036μM | [4] |

| 3-Pyridyl ω -(indol-1-yl)alkylcarbamate (Cmpd 54) | O-Linked | FAAH | Covalent Carbamylation (Ser241) | 0.0052μM | [4] |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed with built-in causality checks and rigorous control systems.

Protocol A: Validating TEAD-YAP Disruption via Co-Immunoprecipitation (Co-IP)

Purpose: To confirm that N-linked pyridin-3-ylcarbamates physically disrupt the TEAD-YAP protein-protein interaction in living cells.

-

Cell Culture & Dosing: Culture NCI-H226 cells (chosen for their NF2-deficiency and high YAP dependency) to 80% confluence. Treat with the carbamate inhibitor at 0.1 µM, 1.0 µM, and 10 µM.

-

Causality Control: Include a DMSO vehicle (negative control) and Flufenamic Acid (positive control for TEAD binding).

-

-

Non-Denaturing Lysis: After 24 hours, lyse cells using a mild buffer containing 1% NP-40.

-

Expert Insight: Do not use RIPA buffer. The SDS and deoxycholate in RIPA will denature the non-covalent TEAD-YAP interaction, resulting in false positives for complex disruption.

-

-

Immunoprecipitation: Incubate 500 µg of lysate with 2 µg of anti-YAP primary antibody overnight at 4°C. Capture the complex using Protein A/G magnetic beads for 2 hours.

-

Elution & Detection: Wash beads 3x with lysis buffer. Elute by boiling in Laemmli sample buffer. Resolve via SDS-PAGE and immunoblot for TEAD1 and YAP.

-

Validation Readout: A successful target engagement is validated if the YAP-immunoprecipitated fraction shows a dose-dependent decrease in TEAD1 band intensity, while total input lysates show stable TEAD1/YAP levels.

Protocol B: Kinetic Evaluation of FAAH Covalent Inhibition

Purpose: To determine the IC50 of O-linked 3-pyridyl carbamates using a fluorogenic substrate assay.

-

Enzyme Preparation: Isolate rat brain microsomes via ultracentrifugation (100,000 x g) to obtain a high-yield, physiologically relevant source of FAAH[4].

-

Time-Dependent Pre-Incubation: Suspend microsomes in Tris-HCl buffer (pH 9.0). Add the carbamate inhibitor (concentration range: 0.001 nM to 10 µM) and incubate at 37°C for exactly 30 minutes.

-

Expert Insight: Because these carbamates are covalent inhibitors, their potency is time-dependent. Skipping the pre-incubation step will artificially inflate the apparent IC50, as the carbamylation reaction requires time to reach equilibrium.

-

-

Substrate Addition: Introduce the fluorogenic substrate N-(2-hydroxyethyl)-4-pyren-1-ylbutanamide.

-

Kinetic Measurement: Monitor the release of 4-pyren-1-ylbutanoic acid continuously for 60 minutes using a spectrofluorometer (Excitation: 340 nm, Emission: 380 nm).

-

Validation Readout: Plot the initial velocity of fluorescence generation against the log of the inhibitor concentration. Fit the data to a 4-parameter logistic regression. Include URB597 (a standard FAAH inhibitor) as an internal assay control to validate the dynamic range.

References

-

Identification and Biological Evaluation of 4-(3-Trifluoromethylpyridin-2-yl)piperazine-1-carboxylic Acid (5-Trifluoromethylpyridin-2-yl)amide, a High Affinity TRPV1 (VR1) Vanilloid Receptor Antagonist | Journal of Medicinal Chemistry - ACS Publications. 3

-

ω-Heteroarylalkylcarbamates as inhibitors of fatty acid amide hydrolase (FAAH) - MedChemComm (RSC Publishing). 4

-

Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode - PMC. 2

-

Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - NIH. 1

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ω-Heteroarylalkylcarbamates as inhibitors of fatty acid amide hydrolase (FAAH) - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00181H [pubs.rsc.org]

Pyridin-3-ylcarbamic Acid Derivatives: Mechanism of Action, Covalent Enzyme Modification, and Therapeutic Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of targeted covalent inhibitors, the pyridin-3-ylcarbamate (or 3-pyridylcarbamate) moiety has emerged as a highly privileged pharmacophore. Originally explored as a structural variant of standard phenyl carbamates, derivatives of pyridin-3-ylcarbamic acid have demonstrated profound efficacy in the covalent inhibition of critical serine hydrolases, most notably Fatty Acid Amide Hydrolase (FAAH) [1] and Acetylcholinesterase (AChE) , as well as dual inhibition of Neutral Sphingomyelinase-2 (nSMase2) [2].

As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently utilize the pyridin-3-ylcarbamate scaffold to fine-tune the residence time of covalent inhibitors. This whitepaper deconstructs the mechanism of action (MoA) of pyridin-3-ylcarbamic acid derivatives, detailing the chemical causality behind their superior binding kinetics, and provides self-validating experimental protocols for evaluating their efficacy in neurodegenerative and inflammatory disease models.

Molecular Rationale & Chemical Biology

The transition from an N -phenylcarbamate to an N -(pyridin-3-yl)carbamate is not merely a bioisosteric replacement; it fundamentally alters the electronic and spatial dynamics of the inhibitor[2].

The Causality of the 3-Pyridyl Substitution

-

Electronic Tuning (Electrophilicity): The nitrogen atom at the 3-position of the pyridine ring exerts a strong inductive electron-withdrawing effect. This increases the partial positive charge on the carbamate carbonyl carbon, lowering the activation energy required for the initial nucleophilic attack by the enzyme's catalytic serine[1].

-

Leaving Group Thermodynamics: During the acylation of the enzyme, the non-carbamate portion of the molecule is expelled. Conversely, during the slow decarbamylation step (enzyme recovery), the hydrolysis of the covalent adduct releases pyridin-3-ylcarbamic acid , which rapidly decarboxylates into 3-aminopyridine and CO2 . The stability of the pyridin-3-ylcarbamoyl-enzyme adduct dictates the drug's residence time.

-

Hydrogen Bonding Geometry: The pyridine nitrogen acts as a localized, directional hydrogen-bond acceptor. In FAAH, for example, this nitrogen anchors the carbamoyl moiety within the cytosolic port of the active site, stabilizing the covalent adduct and drastically reducing the rate of decarbamylation ( k3 )[1].

Mechanism of Action: The Covalent Modification Pathway

The mechanism of action of pyridin-3-ylcarbamates follows a classic bi-molecular suicide inhibition kinetic model, characterized by the formation of a highly stable, slowly reversible covalent intermediate.

-

Target Recognition ( k1/k−1 ): The inhibitor enters the active site gorge (e.g., the aromatic gorge of AChE or the hydrophobic channel of FAAH). The 3-pyridyl ring engages in π−π stacking with aromatic residues (e.g., Trp86 in human AChE).

-

Nucleophilic Attack: The hydroxyl group of the catalytic serine (Ser203 in AChE; Ser241 in FAAH) attacks the electrophilic carbonyl carbon of the carbamate.

-

Tetrahedral Intermediate Formation: A high-energy tetrahedral intermediate is formed, stabilized by the hydrogen-bond donors in the enzyme's oxyanion hole.

-

Carbamylation ( k2 ): The leaving group is expelled, yielding a pyridin-3-ylcarbamoylated enzyme . At this stage, the enzyme is catalytically dead.

-

Decarbamylation ( k3 ): A water molecule slowly attacks the carbamylated serine. The adduct hydrolyzes to release pyridin-3-ylcarbamic acid, restoring the free, active enzyme.

Fig 1. Catalytic cycle of serine hydrolase covalent modification by pyridin-3-ylcarbamates.

Quantitative Structure-Activity Relationship (QSAR) Data

The strategic placement of the pyridine nitrogen is highly sensitive. Moving the nitrogen from the 3-position to the 4-position drastically alters the selectivity profile between target enzymes.

Recent optimization campaigns for Alzheimer's Disease therapeutics have leveraged this to create dual nSMase2/AChE inhibitors, which suppress the propagation of tau-bearing exosomes[2]. As shown in Table 1, the 3-pyridyl variant (Compound 11) achieves an optimal balance for dual inhibition compared to its phenyl and 4-pyridyl counterparts[2].

Table 1: Dual nSMase2 / AChE Inhibition Profiles

| Compound Scaffold | Carbamate Moiety | nSMase2 IC 50 (µM) | AChE IC 50 (µM) | Selectivity Ratio (AChE/nSMase2) |

| Compound 1 (Phensvenine) | N -phenyl | > 10.0 | 0.5 | < 0.05 |

| Compound 8 | N -(4-pyridyl) | 0.5 | 7.0 | 14.0 |

| Compound 11 | N -(3-pyridyl) | 0.5 | 1.7 | 3.4 |

Data synthesized from Bilousova et al., 2020[2].

Similarly, in the development of FAAH inhibitors for pain and inflammation, replacing a phenyl carbamate with a 3-pyridyl carbamate resulted in a staggering ~25-fold increase in potency, pushing the IC 50 into the low nanomolar range[1].

Table 2: FAAH vs. MAGL Inhibition Activity

| Compound | Carbamate Moiety | FAAH IC 50 (µM) | MAGL IC 50 (µM) |

| Compound 47 | Phenyl | 0.0900 | > 10.0 |

| Compound 52 | 3-Pyridyl | 0.0036 | Submicromolar |

| Compound 54 | 3-Pyridyl | 0.0052 | Submicromolar |

Data synthesized from RSC MedChemComm, 2014[3].

Experimental Methodologies & Self-Validating Protocols

To accurately assess the kinetics of pyridin-3-ylcarbamates, assays must be designed to capture both the time-dependent nature of covalent inhibition and rule out false positives.

Fig 2. High-throughput screening and validation workflow for dual nSMase2/AChE inhibitors.

Protocol 1: Kinetic Profiling of AChE Carbamylation (Ellman’s Method)

This protocol measures the rate of enzyme inactivation ( kinact ) and the inhibition constant ( KI ).

-

Causality & Self-Validation: We utilize acetylthiocholine as the substrate. Its hydrolysis yields thiocholine, which reacts with DTNB to form a yellow anion (5-thio-2-nitrobenzoate) absorbing at 412 nm. The continuous colorimetric readout provides real-time confirmation of enzyme viability. A parallel vehicle-control (DMSO) validates baseline turnover, while a donepezil-treated well serves as a positive control.

Step-by-Step Workflow:

-

Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve human recombinant AChE to a working concentration of 0.5 U/mL. Prepare a 10 mM stock of the pyridin-3-ylcarbamate inhibitor in DMSO.

-

Pre-Incubation: In a 96-well microplate, mix 50 µL of AChE with 50 µL of the inhibitor at varying concentrations (e.g., 0.1, 0.5, 1.0, 5.0 µM). Ensure final DMSO concentration remains ≤1% .

-

Time-Course Aliquoting: Incubate the mixture at 25°C. At specific time intervals (0, 5, 10, 20, 30 minutes), transfer a 10 µL aliquot to a reading plate.

-

Substrate Addition: To the reading plate, rapidly add 190 µL of the assay mixture containing 0.5 mM acetylthiocholine iodide and 0.3 mM DTNB in phosphate buffer.

-

Kinetic Readout: Immediately monitor absorbance at 412 nm for 5 minutes using a microplate reader.

-

Data Analysis: Plot the natural log of residual activity vs. pre-incubation time to determine the observed rate constant ( kobs ). Plot kobs vs. inhibitor concentration to extract kinact and KI .

Protocol 2: Orthogonal Validation via nSMase2 Amplex Red Assay

Because pyridin-3-ylcarbamates frequently exhibit dual activity, nSMase2 inhibition must be orthogonally validated[2].

-

Causality & Self-Validation: This is a coupled enzyme assay: nSMase2 → alkaline phosphatase → choline oxidase → HRP/Amplex Red. To validate that the pyridin-3-ylcarbamate is a genuine nSMase2 inhibitor and not a Pan-Assay Interference Compound (PAINS) hitting the coupling enzymes, a strict counter-screen is required.

Step-by-Step Workflow:

-

Primary Assay: Incubate recombinant nSMase2 with sphingomyelin and the pyridin-3-ylcarbamate inhibitor for 30 minutes at 37°C.

-

Coupling Cascade: Add the coupling mixture (alkaline phosphatase, choline oxidase, horseradish peroxidase, and Amplex Red).

-

Fluorescence Readout: Measure resorufin fluorescence (Ex/Em = 530/590 nm).

-

Counter-Screen (Critical Step): Run the exact same assay, but omit nSMase2 and sphingomyelin. Instead, spike the wells with exogenous phosphorylcholine. If the inhibitor causes a drop in fluorescence in this counter-screen, it is a false positive interfering with the downstream enzymes. True pyridin-3-ylcarbamate nSMase2 inhibitors will show no effect in the counter-screen.

Pharmacokinetics and Metabolic Considerations

While the pyridin-3-ylcarbamate moiety drastically improves target affinity, it introduces specific pharmacokinetic challenges that drug development professionals must engineer around.

-

Plasma Stability & Transcarbamoylation: Carbamates are susceptible to hydrolysis by plasma esterases. Furthermore, highly electrophilic 3-pyridylcarbamates can undergo transcarbamoylation—transferring the carbamoyl group to off-target nucleophiles in plasma proteins (e.g., human serum albumin)[1].

-

Microsomal Stability: In liver S9 fractions, 3-pyridylcarbamates generally exhibit moderate to high stability, often outperforming standard phenyl carbamates (like URB597) due to the steric shielding provided by the specific orientation of the pyridine ring[1].

-

Brain Penetrance: For CNS targets like nSMase2 and AChE, the basicity of the pyridine nitrogen (pKa ~ 5.2) ensures that a significant fraction of the molecule remains un-ionized at physiological pH (7.4), facilitating excellent blood-brain barrier (BBB) penetration[2].

References

-

Bilousova, T., Simmons, B. J., Knapp, R. R., et al. "Dual Neutral Sphingomyelinase-2/Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease." ACS Chemical Biology, 2020. URL:[Link]

-

"ω-Heteroarylalkylcarbamates as inhibitors of fatty acid amide hydrolase (FAAH)." MedChemComm, Royal Society of Chemistry, 2014. URL:[Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Dual Neutral Sphingomyelinase-2/Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ω-Heteroarylalkylcarbamates as inhibitors of fatty acid amide hydrolase (FAAH) - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00181H [pubs.rsc.org]

Application Notes and Protocols: The Emerging Role of Pyridin-3-ylcarbamic Acid Derivatives as Versatile Enzyme Inhibitors

Introduction: A Privileged Scaffold in Enzyme Inhibition

The pyridin-3-ylcarbamic acid moiety is increasingly recognized as a privileged scaffold in medicinal chemistry and drug discovery. Its unique structural and electronic properties make it a versatile building block for designing potent and selective enzyme inhibitors. The pyridine ring, a bioisostere of a phenyl group, can engage in various non-covalent interactions within enzyme active sites, including hydrogen bonding, π-π stacking, and cation-π interactions. The carbamate linker provides a flexible yet constrained connection point for introducing diverse substituents, allowing for the fine-tuning of inhibitory activity and pharmacokinetic properties.

Derivatives of this core structure have demonstrated significant inhibitory potential against a wide array of enzyme classes, implicating them in the potential treatment of metabolic disorders, neurodegenerative diseases, and inflammatory conditions. This guide provides a comprehensive overview of the application of pyridin-3-ylcarbamic acid derivatives as enzyme inhibitors, with detailed protocols for their evaluation and insights into the underlying mechanisms of action.

Section 1: Foundational Principles of Enzyme Inhibition Assays

Before proceeding to specific protocols, it is crucial to understand the fundamental principles of characterizing an enzyme inhibitor. The primary goal is typically to determine the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC50), and to elucidate its mechanism of action.

1.1 Determining Inhibitor Potency (IC50)

The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a key parameter for comparing the potency of different inhibitors. To determine the IC50, a series of experiments are conducted where the enzyme concentration and substrate concentration are held constant, while the inhibitor concentration is varied over a range of concentrations. The resulting data are then plotted as percent inhibition versus the logarithm of the inhibitor concentration, and the IC50 is determined from the resulting sigmoidal dose-response curve.

1.2 Understanding the Mechanism of Inhibition

Enzyme inhibitors can be broadly classified based on their mechanism of action:

-

Reversible Inhibitors: These inhibitors bind to the enzyme through non-covalent interactions and can be readily dissociated from the enzyme.

-

Competitive: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

-

Non-competitive: The inhibitor binds to an allosteric site on the enzyme, distinct from the active site, causing a conformational change that reduces the enzyme's activity.

-

Uncompetitive: The inhibitor binds only to the enzyme-substrate complex.

-

-

Irreversible Inhibitors: These inhibitors typically form a covalent bond with the enzyme, leading to permanent inactivation. Some carbamate derivatives can act as irreversible or slowly reversible inhibitors by carbamoylating a serine residue in the enzyme's active site[1].

The mechanism of inhibition can be investigated through kinetic studies by measuring the reaction rate at various substrate and inhibitor concentrations and analyzing the data using methods such as Lineweaver-Burk plots.

Caption: General workflow for an in-vitro enzyme inhibition assay.

Section 2: Protocol for Screening Pyridin-3-ylcarbamic Acid Derivatives Against Cholinesterases

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease. Pyridine derivatives with a carbamic function have been designed and synthesized as potent cholinesterase inhibitors[2]. The following protocol is based on the widely used Ellman's spectrophotometric method.

2.1 Principle

This assay measures the activity of cholinesterase by monitoring the formation of thiocholine, which is produced when the enzyme hydrolyzes its substrate, acetylthiocholine (or butyrylthiocholine). Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Caption: A simplified workflow for molecular docking studies.

The results from molecular docking, such as binding energy scores, can help to rationalize the structure-activity relationships (SAR) observed experimentally and guide the design of more potent inhibitors.[3][4]

Conclusion and Future Directions

The pyridin-3-ylcarbamic acid scaffold is a promising starting point for the development of novel enzyme inhibitors for a variety of therapeutic applications. The protocols outlined in this guide provide a solid foundation for researchers to screen and characterize the inhibitory activity of their own synthesized derivatives. Future work in this area should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their efficacy and safety in more advanced preclinical models. The integration of in-vitro screening, kinetic studies, and in-silico modeling will be essential for unlocking the full therapeutic potential of this versatile chemical class.

References

-

Ramakrishnan, K., et al. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports. Available at: [Link]

-

DeBenham, J. S., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 59(24), 11039-11049. Available at: [Link]

-

Di Martino, R. M. C., et al. (2022). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. Pharmaceuticals, 15(6), 673. Available at: [Link]

-

Gentry, P. R., et al. (2017). Synthesis and optimization of 2-pyridin-3-yl-benzo[d]o[3][5]xazin-4-one based inhibitors of human neutrophil elastase. Bioorganic & Medicinal Chemistry Letters, 27(15), 3467-3471. Available at: [Link]

-

Sabatino, M., et al. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry, 141, 466-478. Available at: [Link]

Sources

- 1. Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors | MDPI [mdpi.com]

- 2. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (PDF) Synthesis and optimization of 2-pyridin-3-yl-benzo[d][1,3]oxazin-4-one based inhibitors of human neutrophil elastase [academia.edu]

- 5. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening (HTS) of Pyridin-3-ylcarbamic Acid Libraries for Kinase and Receptor Modulators

Executive Summary

The discovery of novel therapeutic agents frequently relies on the systematic exploration of privileged chemical scaffolds. Pyridin-3-ylcarbamic acid and its derivatives (such as 3-pyridylcarbamates and unsymmetrical ureas) have emerged as highly versatile pharmacophores. They exhibit exceptional utility in modulating diverse biological targets, including the allosteric regulation of Janus Kinase 2 (JAK2) pseudokinase domains [1], the competitive inhibition of Class I Phosphatidylinositol 3-Kinases (PI3Ks) [2], and the antagonism of Transient Receptor Potential Vanilloid 1 (TRPV1) channels [3].

This application note provides a comprehensive, self-validating workflow for the high-throughput screening (HTS) of combinatorial Pyridin-3-ylcarbamic acid libraries. By detailing the mechanistic rationale, parallel synthesis protocols, and orthogonal assay architectures, this guide equips drug development professionals with a robust framework for hit-to-lead campaigns.

Mechanistic Rationale & Scaffold Privilege

The selection of the Pyridin-3-ylcarbamic acid core for HTS libraries is driven by its distinct physicochemical and structural properties:

-

Kinase Hinge-Binding: The nitrogen atom of the pyridine ring serves as a critical hydrogen-bond acceptor. In PI3K inhibitors, this interaction anchors the molecule to the ATP-binding pocket's hinge region, while the carbamate linkage projects functional groups into the affinity pocket to drive isoform selectivity [2].

-

Allosteric Modulation: For JAK2, targeting the wild-type kinase domain (JH1) often leads to dose-limiting toxicities like anemia. Pyridin-3-ylcarbamate derivatives have been successfully engineered to selectively bind the regulatory pseudokinase domain (JH2). Binding to JH2 allosterically suppresses the hyperactivation caused by the V617F mutation, a primary driver of myeloproliferative neoplasms [1].

-

Synthetic Tractability: Traditional urea synthesis via phosgene often yields symmetrical urea byproducts. Utilizing trifluoroethyl carbamate intermediates allows for an irreversible, clean reaction with secondary amines, making it ideal for the parallel synthesis required in HTS [4].

Figure 1: Mechanism of action for selective JAK2 JH2 domain allosteric inhibition by pyridin-3-ylcarbamates.

High-Throughput Screening (HTS) Workflow Architecture

A robust HTS campaign requires a self-validating system where primary screening hits are immediately subjected to orthogonal counter-screens. This eliminates Pan-Assay Interference Compounds (PAINS) and confirms true target engagement.

Figure 2: Self-validating HTS workflow for Pyridin-3-ylcarbamic acid libraries.

Experimental Protocols

Protocol A: One-Pot Parallel Synthesis of the Library

Causality Note: The use of 2,2,2-trifluoroethyl carbamates over traditional isocyanates prevents the reversible formation of byproducts. The leaving group (trifluoroethanol) is volatile and non-nucleophilic, driving the reaction to completion and enabling direct screening without HPLC purification [4].

-

Carbamate Formation: In a 96-well deep-well plate, add 3-aminopyridine derivatives (0.1 mmol) to acetonitrile (0.5 mL). Add trifluoroethyl chloroformate (0.11 mmol) and stir at room temperature for 2 hours.

-

Amine Coupling: To the in situ generated trifluoroethyl carbamate, add a diverse panel of secondary amines (0.12 mmol) and triethylamine (0.2 mmol).

-

Thermal Shift: Seal the plate and heat to 100°C in a pressure block for 12 hours.

-

Workup: Evaporate the solvent under a nitrogen stream. Wash the residue with water/2-propanol to precipitate the unsymmetrical ureas. Dry under vacuum.

Protocol B: JAK2 JH2 Fluorescence Polarization (FP) Assay

Causality Note: FP is chosen for the primary screen because it directly measures ligand displacement in a homogeneous mix-and-read format, making it highly scalable.

-

Reagent Preparation: Prepare assay buffer (20 mM Tris pH 8.0, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT). Dilute recombinant JAK2 JH2 domain protein to a final concentration of 50 nM.

-

Tracer Addition: Add a fluorescently labeled ATP-competitive probe (e.g., Bodipy-labeled multi-kinase inhibitor) at 5 nM.

-

Compound Transfer: Pin-transfer 50 nL of the Pyridin-3-ylcarbamic acid library (from 10 mM DMSO stocks) into 384-well black, low-volume plates.

-

Incubation & Readout: Dispense 10 µL of the Protein/Tracer mix into the plates. Incubate in the dark for 60 minutes at room temperature. Read parallel and perpendicular fluorescence on a microplate reader (Ex: 485 nm, Em: 535 nm) to calculate millipolarization (mP) values.

Protocol C: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality Note: FP assays are susceptible to auto-fluorescent compounds. SPR provides a label-free, self-validating confirmation of direct binding kinetics ( Kon , Koff , and Kd ).

-

Sensor Chip Immobilization: Immobilize His-tagged JAK2 JH2 or PI3K onto an NTA sensor chip via amine coupling.

-

Analyte Injection: Inject hit compounds at varying concentrations (0.1 µM to 10 µM) in running buffer (PBS with 0.05% P20 and 2% DMSO) at a flow rate of 30 µL/min.

-

Regeneration: Allow 120 seconds for dissociation, followed by a 30-second pulse of 500 mM imidazole if baseline is not achieved.

Data Presentation & Hit Triage

Quantitative data must be rigorously filtered to separate true pharmacological modulators from assay artifacts. Table 1 outlines the physicochemical boundaries of the synthesized library, while Table 2 demonstrates a standard triage matrix for hit compounds.

Table 1: Physicochemical Properties of Synthesized Library Subsets

| Scaffold Sub-Class | Target Application | MW Range (Da) | LogP Range | HBA / HBD |

| Pyridinylpiperazine ureas | TRPV1 Antagonists | 350 - 450 | 2.5 - 4.1 | 4 - 5 / 1 - 2 |

| Diaminotriazole carbamates | JAK2 JH2 Ligands | 300 - 400 | 1.8 - 3.2 | 5 - 7 / 2 - 3 |

| Benzimidazole triazines | PI3K Inhibitors | 400 - 500 | 2.0 - 3.8 | 6 - 8 / 1 - 2 |

Table 2: Representative HTS Hit Triage Data

| Compound ID | Primary Target | FP Assay IC50 (nM) | SPR Kd (nM) | Selectivity Index (vs. Off-Target)* | Status |

| PYR-042 | JAK2 (JH2) | 45 ± 5 | 52 | >75-fold (vs. JH1) | Lead |

| PYR-088 | PI3K α | 120 ± 15 | 135 | >100-fold (vs. mTOR) | Lead |

| PYR-112 | TRPV1 | 850 ± 40 | N/A | <2-fold (vs. TRPA1) | Discard |

| PYR-156 | JAK2 (JH2) | 12 ± 2 | No Binding | N/A (Auto-fluorescent) | Discard |

*Selectivity Index is calculated as the ratio of the IC50 of the off-target (e.g., JAK2 JH1 or mTOR) to the primary target.

Conclusion & Future Outlook

The Pyridin-3-ylcarbamic acid scaffold remains a cornerstone in modern medicinal chemistry due to its synthetic accessibility and highly tunable pharmacophore profile. By leveraging trifluoroethyl carbamate chemistry, libraries can be generated with high fidelity and screened across diverse target classes. The integration of homogeneous primary screens (FP/FLIPR) with label-free orthogonal validation (SPR) ensures that only hits with genuine, high-affinity target engagement progress to lead optimization. Future applications of this scaffold are expected to expand into targeted protein degradation (PROTACs), utilizing the pyridine core as an optimized anchor for E3 ligase recruitment.

References

-

Liosi ME, Krimmer SG, Newton AS, et al. "Selective Janus Kinase 2 (JAK2) Pseudokinase Ligands with a Diaminotriazole Core." Journal of Medicinal Chemistry. 2020;63(10):5324-5340. Available at:[Link]

-

Smith AL, D'Angelo ND, Bo YY, et al. "Structure-Based Design of a Novel Series of Potent, Selective Inhibitors of the Class I Phosphatidylinositol 3-Kinases." Journal of Medicinal Chemistry. 2012;55(11):5188-5219. Available at:[Link]

-

Swanson DM, Dubin AE, Shah C, et al. "Identification and Biological Evaluation of 4-(3-Trifluoromethylpyridin-2-yl)piperazine-1-carboxylic Acid (5-Trifluoromethylpyridin-2-yl)amide, a High Affinity TRPV1 (VR1) Vanilloid Receptor Antagonist." Journal of Medicinal Chemistry. 2005;48(6):1857-1872. Available at:[Link]

-

Bogolubsky AV, Ryabukhin SV, Pipko SE, et al. "A facile synthesis of unsymmetrical ureas." Tetrahedron. 2011;67(20):3619-3623. Available at:[Link]

"application of Pyridin-3-ylcarbamic acid in metabolic disorder research"

Application Note: Pyridin-3-ylcarbamic Acid as a Privileged Scaffold in Metabolic Disorder Drug Discovery

Executive Summary

The rising global prevalence of metabolic syndromes—including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and obesity—demands the development of highly specific, metabolically stable therapeutics. In recent years, pyridin-3-ylcarbamic acid and its derivatives (such as tert-butyl N-[5-(trifluoromethyl)pyridin-3-yl]carbamate) have emerged as highly versatile building blocks and core pharmacophores in medicinal chemistry[1]. This application note details the mechanistic rationale, quantitative profiling, and validated laboratory protocols for utilizing pyridin-3-ylcarbamate derivatives in the research and development of metabolic disorder therapeutics, specifically targeting Diacylglycerol O-Acyltransferase 2 (DGAT-2) and Transient Receptor Potential Vanilloid 1 (TRPV1).

Mechanistic Rationale: The Pyridin-3-ylcarbamate Pharmacophore

As a Senior Application Scientist, I frequently observe that the success of a metabolic drug candidate hinges on balancing target affinity with pharmacokinetic endurance. The pyridin-3-ylcarbamate moiety offers a unique solution to both challenges:

DGAT-2 Inhibition for NAFLD/NASH

DGAT-2 catalyzes the final, committed step in triglyceride synthesis. Inhibiting this enzyme is a validated strategy for reducing hepatic steatosis. Advanced imidazopyridine inhibitors of DGAT-2 (such as the clinical candidate PF-06424439) are synthesized utilizing tert-butyl (2-amino-6-(piperidin-1-yl)pyridin-3-yl)carbamate intermediates[2]. The carbamate linkage allows for regioselective protection during the reduction of nitro precursors, taking advantage of the enhanced nucleophilicity of the 3-amino group. This structural arrangement provides critical hydrogen-bonding interactions within the DGAT-2 catalytic pocket, effectively blocking the conversion of diacylglycerol to triglycerides[2].

TRPV1 Antagonism for Energy Homeostasis

TRPV1 receptors are deeply implicated in thermogenesis, visceral hypersensitivity, and glucose homeostasis. High-affinity TRPV1 antagonists are synthesized using pyridin-3-ylcarbamic acid phenyl ester as a primary electrophile[3]. The resulting urea/carbamate linkages are essential for orienting the pyridine nitrogen to interact with the TRPV1 allosteric binding site. This interaction effectively blocks phorbol 12-myristate-13-acetate (PMA)-induced Ca2+ flux, modulating energy expenditure and improving metabolic profiles[3].

Structural and Metabolic Advantages

Unsubstituted aliphatic amines often suffer from rapid oxidative metabolism via hepatic CYP450 enzymes. By incorporating a pyridine ring—particularly when fluorinated (e.g., 5-trifluoromethylpyridin-3-yl)—the electron density of the carbamate nitrogen is drastically reduced[1]. This electron-withdrawing effect shields the molecule from rapid N-dealkylation, significantly enhancing metabolic stability and bioavailability in vivo[1].

Pathway Visualization

The following diagram illustrates the divergent therapeutic pathways modulated by pyridin-3-ylcarbamic acid derivatives in the context of metabolic syndrome.

Fig 1: Modulatory pathways of Pyridin-3-ylcarbamic acid derivatives in metabolic disorder targets.

Quantitative Pharmacological Profiling

To guide lead optimization, the following table summarizes the comparative pharmacological profiles of distinct pyridin-3-ylcarbamate derivative classes.

| Compound Class | Primary Target | Pharmacophore Role | In Vitro Potency (IC50) | Metabolic Stability (HLM t1/2) | Primary Metabolic Outcome |

| Imidazopyridine Derivatives (e.g., PF-06424439) | DGAT-2 | Precursor for cyclization; provides critical H-bond interactions | < 15 nM | > 60 min | Reduction of hepatic steatosis (NAFLD) |

| Pyridinylpiperazine Ureas | TRPV1 | Urea linkage donor; modulates receptor allosteric site | ~ 40 nM | ~ 30 min | Modulation of thermogenesis and glucose tolerance |

| Fluorinated Pyridin-3-ylcarbamates | Pleiotropic | Enhances bioavailability and resists CYP450 oxidation | N/A (Building Block) | > 120 min | Extended in vivo half-life for metabolic targets |

Validated Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring high reproducibility and scientific rigor.

Workflow A: Chemoselective Synthesis of tert-Butyl N-[5-(trifluoromethyl)pyridin-3-yl]carbamate

Objective: Synthesize a metabolically stable building block for downstream metabolic target screening. Causality Insight: We utilize the Curtius rearrangement mediated by Diphenylphosphoryl azide (DPPA). This allows for a concerted rearrangement to the isocyanate intermediate without isolating explosive acyl azides. In situ trapping with tert-butanol directly yields the Boc-protected carbamate, avoiding the use of highly toxic phosgene gas.

Step-by-Step Procedure:

-

Preparation: Suspend 5-(trifluoromethyl)nicotinic acid (1.0 eq, ~2.0 mmol) in anhydrous tert-butanol (20 mL) under an inert argon atmosphere.

-

Moisture Control (Critical): Add activated 3 Å molecular sieves to the suspension. Why? Trace water will rapidly hydrolyze the highly reactive isocyanate intermediate into an amine, which will subsequently react with another isocyanate molecule to form an undesired symmetric urea byproduct.

-

Activation: Add DPPA (1.05 eq) dropwise, followed immediately by triethylamine (Et3N, 1.05 eq).

-

Rearrangement & Trapping: Seal the reaction vessel and heat to 85 °C for 2 hours. The elevated temperature drives the thermal decomposition of the acyl azide into the isocyanate.

-

Workup: Cool to room temperature, filter through a Celite pad to remove the molecular sieves, and concentrate in vacuo. Purify via flash chromatography (EtOAc/Hexanes).

-

Self-Validation (IPC): Perform LC-MS analysis. The reaction is deemed successful and complete when the starting material mass [M-H]- is absent, and the product mass[M+H]+ corresponding to the carbamate is dominant (>95% AUC).

Workflow B: High-Throughput Fluorescence-Based DGAT-2 Inhibition Assay

Objective: Evaluate the efficacy of synthesized imidazopyridine derivatives (derived from pyridin-3-ylcarbamates) in inhibiting DGAT-2. Causality Insight: Traditional assays utilize radioactive 14C-oleoyl-CoA, which restricts high-throughput screening (HTS) capabilities and poses safety risks. This protocol utilizes a fluorescent lipid surrogate (NBD-oleoyl-CoA). Upon esterification to diacylglycerol by DGAT-2, the fluorescence polarization shifts, allowing for real-time, safe kinetic monitoring.

Step-by-Step Procedure:

-

Microsome Preparation: Thaw Human Liver Microsomes (HLM) overexpressing recombinant DGAT-2 on ice. Dilute to a working concentration of 0.5 mg/mL in assay buffer (100 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

-

Compound Incubation: In a 384-well black microplate, dispense 1 µL of the pyridin-3-ylcarbamate derivative (in DMSO, 10-point dose-response curve) into 40 µL of the microsome suspension. Incubate at 37 °C for 15 minutes.

-

Substrate Addition: Initiate the reaction by adding 10 µL of a substrate mix containing 50 µM dioleoylglycerol and 10 µM NBD-oleoyl-CoA.

-

Kinetic Read: Monitor fluorescence polarization (Ex: 460 nm, Em: 534 nm) continuously for 30 minutes at 37 °C using a microplate reader.

-

Self-Validation & Quality Control:

-

Positive Control: Include a known DGAT-2 inhibitor (e.g., PF-06424439) to validate assay sensitivity[2].

-

Robustness Check: Calculate the Z'-factor using the vehicle control (DMSO) and the positive control. A Z'-factor > 0.5 validates the assay for reliable HTS decision-making.

-

References

-

Identification and Biological Evaluation of 4-(3-Trifluoromethylpyridin-2-yl)piperazine-1-carboxylic Acid (5-Trifluoromethylpyridin-2-yl)amide, a High Affinity TRPV1 (VR1) Vanilloid Receptor Antagonist Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

tert-butyl N-[5-(trifluoromethyl)pyridin-3-yl]carbamate ChemContract Research URL:[Link]

-

Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors RSC Publishing URL:[Link]

-

Route Selection and Optimization in the Synthesis of Two Imidazopyridine Inhibitors of DGAT-2 Organic Process Research & Development - ACS Publications URL:[Link]

Sources

Technical Support Center: Troubleshooting Pyridin-3-ylcarbamic Acid Crystallization

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate free carbamic acids. Pyridin-3-ylcarbamic acid is notoriously difficult to crystallize because free carbamic acids are thermodynamically unstable, existing in a delicate, dynamic equilibrium with their parent amine (3-aminopyridine) and carbon dioxide (CO₂).

To successfully isolate this compound, we must abandon standard crystallization techniques. Instead, we must manipulate the thermodynamics of the system to kinetically trap the carbamic acid, leveraging the pyridine ring's unique ability to form stabilizing intermolecular hydrogen bonds[1].

Below is our comprehensive guide to understanding the causality behind these failures, backed by field-proven troubleshooting protocols.

Part 1: The Thermodynamics of Carbamic Acid Stabilization

Before attempting crystallization, it is critical to understand why the molecule behaves the way it does. In the gas phase or in non-stabilizing solvents, carbamic acid is energetically unfavorable compared to its dissociated fragments[2]. However, the sp²-hybridized nitrogen on the pyridine ring of Pyridin-3-ylcarbamic acid acts as a potent hydrogen bond acceptor.

In a properly controlled solid state, rather than transferring the acidic proton to a second amine molecule (which would form an unwanted carbamate salt), the carbamic acid stabilizes itself by forming a strong O-H···N(pyridine) hydrogen bond[1]. This allows the formation of a neutral, one-component crystalline material, provided the solvent environment and CO₂ pressure are strictly maintained[3].

Table 1: Critical Parameters for Pyridin-3-ylcarbamic Acid Crystallization

| Parameter | Condition | Crystallization Outcome | Mechanistic Rationale |

| Atmosphere | Vacuum / Ambient | Rapid effervescence | Equilibrium shifts toward CO₂ gas evolution; Le Chatelier's principle drives rapid decarboxylation[2]. |

| Atmosphere | CO₂ (≥ 2 bar) | Stable carbamic acid | Positive pressure forces the equilibrium toward the carbamic acid adduct, exceeding conventional stoichiometric limits[3]. |

| Temperature | > 10°C | Oiling out / Degradation | Thermal energy overcomes the activation barrier for CO₂ extrusion. |

| Temperature | ≤ -20°C | Nucleation of crystals | Kinetic trapping prevents proton transfer and stabilizes the critical O-H···Npy hydrogen bond network[1]. |

| Solvent | Methanol / Water | No crystallization | Protic solvents competitively hydrogen-bond with the solute, disrupting the lattice self-assembly. |

| Solvent | THF / Cold Heptane | High-purity solid | Aprotic environment forces the molecule to self-assemble via intermolecular hydrogen bonding. |

Part 2: Troubleshooting FAQs

Q1: My product violently effervesces when I apply a vacuum to remove the solvent. How do I isolate the crystals? A1: You are observing classic thermal decarboxylation. Carbamic acids are in a dynamic equilibrium with the amine and CO₂. Applying a vacuum shifts this equilibrium entirely to the left, driving off CO₂ and leaving behind 3-aminopyridine[2]. The Fix:Never apply a vacuum. You must isolate the crystals via cold filtration under a positive-pressure stream of bone-dry CO₂. Residual solvent should be removed by passing cold CO₂ gas over the filter cake until dry.

Q2: The reaction yields a viscous oil instead of a crystalline solid. How can I induce nucleation? A2: "Oiling out" (liquid-liquid phase separation) occurs when the highly polar, transient carbamic acid intermediate lacks the necessary intermolecular hydrogen-bonding network to nucleate a crystal lattice. The Fix: Shift to an aprotic, non-polar anti-solvent system. Protic solvents disrupt the critical O-H···N(pyridine) hydrogen bonds required for the crystal lattice[1]. Use anhydrous Tetrahydrofuran (THF) as the primary solvent and slowly titrate in pre-chilled (-20°C) anhydrous heptane to force nucleation.

Q3: NMR analysis of my isolated solid shows a 2:1 ratio of 3-aminopyridine to CO₂. Why didn't I get the pure carbamic acid? A3: You have inadvertently crystallized the 3-aminopyridinium carbamate salt. When the acidic proton of the carbamic acid transfers to the primary amine of a second 3-aminopyridine molecule, it forms a stable ion pair[1]. The Fix: To force the neutral carbamic acid, you must suppress amine protonation. Ensure the reaction is run under a high pressure of CO₂ (to ensure 100% conversion of the amine) and avoid using any excess amine during the reaction setup.

Part 3: System Workflows & Visualization

The following diagram maps the thermodynamic pathways of the reaction. Understanding these pathways is essential for diagnosing where your specific crystallization attempt is failing.

Thermodynamic pathways and stabilization modes of Pyridin-3-ylcarbamic acid crystallization.

Part 4: Standard Operating Procedure (SOP)

Protocol: CO₂-Pressurized Anti-Solvent Crystallization Note: This is a self-validating protocol. If the CO₂ pressure drops at any point during isolation, the system will self-report a failure via visible effervescence.

-

Preparation: Dissolve 5.0 g of highly purified 3-aminopyridine in 50 mL of anhydrous, degassed Tetrahydrofuran (THF) in a pressure-rated glass reactor. Chill the solution to -20°C using a dry ice/acetone bath.

-

CO₂ Saturation: Purge the headspace with bone-dry CO₂ gas for 5 minutes. Seal the reactor and pressurize to 2.5 bar with CO₂.

-

Equilibration: Stir the solution at -20°C for 2 hours. The high CO₂ pressure forces the equilibrium toward the formation of the Pyridin-3-ylcarbamic acid adduct[3].

-

Anti-Solvent Addition: While maintaining the 2.5 bar CO₂ pressure, use a high-pressure syringe pump to slowly add 100 mL of pre-chilled (-20°C) anhydrous heptane over 60 minutes. The aprotic environment will force the molecules to self-assemble via O-H···Npy hydrogen bonding[1].

-

Aging: Allow the turbid mixture to age at -20°C for an additional 2 hours to ensure complete lattice formation and crystal growth.

-

Isolation (Critical Step): Vent the reactor slowly. Immediately transfer the slurry to a jacketed Schlenk filter chilled to -20°C. Do not apply a vacuum. Instead, push the solvent through the frit using a positive pressure stream of cold CO₂ gas.

-

Drying: Continue passing cold CO₂ gas over the filter cake for 30 minutes until the crystals are free-flowing. Store the final product in a sealed vial under a CO₂ atmosphere at -20°C.

References[1] Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. The Royal Society of Chemistry. https://pubs.rsc.org/en/content/articlelanding/2018/CE/C8CE00438J[3] Reversible Ionic Liquid Stabilized Carbamic Acids: A Pathway Toward Enhanced CO2 Capture. ACS Publications. https://pubs.acs.org/doi/10.1021/jp405467d[2] Production of Carbamic Acid Dimer from Ammonia-Carbon Dioxide Ices: Matching Observed and Computed IR Spectra. MDPI. https://www.mdpi.com/2073-4352/9/4/220

Sources

"interpreting complex NMR spectra of Pyridin-3-ylcarbamic acid"

Technical Support Center: Interpreting Complex NMR Spectra of Pyridin-3-ylcarbamic Acid and Derivatives

Welcome to the Analytical Support Center. Analyzing pyridin-3-ylcarbamic acid presents unique spectroscopic challenges. Free carbamic acids are inherently transient; they lack the resonance stabilization of amides or esters and rapidly degrade. Furthermore, the quadrupolar relaxation of the carbamate nitrogen and the complex coupling network of the 3-substituted pyridine ring often lead to misinterpreted spectra.

As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with field-proven troubleshooting protocols, ensuring rigorous structural validation of these critical pharmacophores.

Reference Data: Expected 1 H NMR Chemical Shifts

Since free pyridin-3-ylcarbamic acid spontaneously decarboxylates at room temperature, reference data is typically acquired using its stable tert-butyl ester derivative (Boc-3-aminopyridine) or stabilized salts[1]. The table below summarizes the expected quantitative data for the intact carbamate core.

| Proton Position | Multiplicity | Expected Shift (DMSO- d6 ) | Expected Shift (CDCl 3 ) | Coupling Constants ( J ) |

| NH (Carbamate) | Broad Singlet (br s) | 9.53 ppm | 6.88 ppm | N/A (Exchangeable) |

| H2 (Pyridine) | Fine Doublet (d) / Singlet | 8.57 ppm | 8.46 ppm | J ~ 2.4 Hz |

| H6 (Pyridine) | Doublet (d) | 8.14 ppm | 8.29 ppm | J ~ 4.4 - 4.8 Hz |

| H4 (Pyridine) | Doublet (d) | 7.84 ppm | 7.99 ppm | J ~ 8.0 Hz |

| H5 (Pyridine) | Doublet of Doublets (dd) | 7.25 ppm | 7.24 ppm | J = 8.0, 4.4 Hz |

Data synthesized from established literature values for tert-butyl pyridin-3-ylcarbamate[1].

Troubleshooting Guides & FAQs

Q1: My sample shows extra aromatic peaks and a new broad singlet around 5.8 ppm (in DMSO- d6 ) or 3.9 ppm (in CDCl 3 ). What is happening? Diagnosis: Your pyridin-3-ylcarbamic acid has undergone spontaneous decarboxylation to form 3-aminopyridine[2]. Causality: Free carbamic acids are thermodynamically unstable. Without the stabilizing alkyl group of an ester (like a Boc or Fmoc group), the molecule exists in equilibrium with its zwitterionic form. The unshared electron pair on the deprotonated oxygen drives the expulsion of carbon dioxide (CO 2 ), leaving the primary amine. The peak at ~5.8 ppm in DMSO- d6 corresponds to the newly formed -NH 2 protons of 3-aminopyridine[2]. Solution: Do not attempt to isolate the free acid at room temperature. Trap the carbamic acid in situ as an ester (e.g., using di-tert-butyl dicarbonate), or acquire the NMR at -20°C in a strictly anhydrous, aprotic solvent.

Q2: The carbamate NH peak is missing or extremely broad in my spectrum. How can I resolve it? Diagnosis: Chemical exchange or Nitrogen-14 quadrupolar relaxation. Causality: The 14 N nucleus has a spin of I=1 , giving it an electric quadrupole moment. As the molecule tumbles in solution, fluctuating electric field gradients cause rapid relaxation of the 14 N spin states. This rapid relaxation "decouples" the adjacent NH proton, broadening its signal. Additionally, if you are using a protic solvent like Methanol- d4 , the NH proton rapidly exchanges with the solvent deuterium, rendering it invisible. Solution: Switch to a highly dry, strongly hydrogen-bonding solvent like DMSO- d6 . DMSO restricts the chemical exchange of the NH proton, sharpening the signal and shifting it downfield (typically >9.0 ppm).

Q3: I am seeing peak doubling for the carbonyl and alkyl carbons in the 13 C spectrum, but LC-MS confirms high purity. Is this an impurity? Diagnosis: Rotameric isomerism. Causality: The carbamate group exhibits partial double-bond character across the C-N bond due to resonance (delocalization of the nitrogen lone pair into the carbonyl pi-system). This restricts free rotation, leading to cis and trans rotamers that exchange slowly on the NMR timescale at room temperature. Solution: Perform Variable Temperature (VT) NMR. Heating the sample to 60-80°C in DMSO- d6 will increase the rotation rate, causing the doubled peaks to coalesce into a single, time-averaged signal.

Experimental Protocols: Mitigating Degradation for NMR Analysis

Protocol: In Situ Trapping and NMR Preparation of Pyridin-3-ylcarbamates To prevent the loss of the carbamic acid core during analysis, follow this self-validating derivatization protocol[3]:

-

Sample Chilling: Dissolve 10 mg of the suspected pyridin-3-ylcarbamic acid precursor in 0.5 mL of anhydrous THF in a dry NMR tube and chill to 0°C.

-

Trapping: Add 1.2 equivalents of an alcohol (e.g., 2,2,2-trifluoroethanol or tert-butanol) and a mild base to form the stable ester[3].

-

Solvent Evaporation: Evaporate the THF under a gentle stream of nitrogen (do not apply heat, as thermal stress accelerates decarboxylation).

-

Reconstitution: Reconstitute the residue in 0.6 mL of anhydrous DMSO- d6 .

-

Acquisition: Lock and shim the spectrometer. Run a standard 1D 1 H NMR (zg30 pulse sequence) with a minimum of 16 scans.

-

Validation: Check for the absence of the 3-aminopyridine -NH 2 peak at 5.80 ppm to confirm the preservation of the carbamate linkage[2].

Logical Workflows and Diagrams

Workflow for stabilizing and analyzing pyridin-3-ylcarbamic acid via NMR.

Logical assignment of 1H NMR chemical shifts for the 3-substituted pyridine ring.

Sources

A Comparative Guide to Confirming the Structure of Synthesized Pyridin-3-ylcarbamic Acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and medicinal chemistry, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investigation.[1][2] Small molecules, such as Pyridin-3-ylcarbamic acid, a derivative of the essential vitamin B3 (nicotinic acid), are fundamental building blocks in the development of novel therapeutics.[3] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, comparative analysis of the primary analytical techniques used to verify the structure of synthesized Pyridin-3-ylcarbamic acid. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a logical framework for data integration, moving beyond a mere listing of steps to a field-proven discussion of structural elucidation.

The Analytical Triad: NMR, MS, and IR Spectroscopy

The structural confirmation of a novel or synthesized organic compound rarely relies on a single analytical technique. Instead, a complementary suite of spectroscopic methods is employed to piece together the molecular puzzle.[4][5] For a molecule like Pyridin-3-ylcarbamic acid, the triad of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive and robust validation of its structure.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework, revealing the connectivity and chemical environment of atoms.[8]

-

Mass Spectrometry (MS) determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its substructure.[9]

-

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[10]

The synergy of these techniques allows for a high degree of confidence in the assigned structure, a critical aspect of quality control and regulatory compliance in pharmaceutical development.[8]

Predicted Spectroscopic Data for Pyridin-3-ylcarbamic Acid

¹H and ¹³C NMR Spectroscopy

The NMR spectra of Pyridin-3-ylcarbamic acid are predicted to show characteristic signals for the pyridine ring protons and carbons, as well as signals for the carbamic acid group. The pyridine ring protons are expected in the aromatic region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns influenced by the carbamic acid substituent.[11][12] The carbons of the pyridine ring will also have distinct chemical shifts.[13]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Pyridin-3-ylcarbamic Acid (in DMSO-d₆)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| H2 | ~8.5 | ~148 | Proximal to the electronegative nitrogen and influenced by the carbamic acid group. |

| H4 | ~8.2 | ~135 | Influenced by the ring nitrogen and the meta-substituent. |

| H5 | ~7.4 | ~124 | Shielded relative to H2, H4, and H6. |

| H6 | ~8.3 | ~145 | Adjacent to the ring nitrogen. |

| NH | Broad, ~10-12 | - | Acidic proton, likely to be broad and may exchange with residual water. |

| OH | Broad, ~11-13 | - | Carboxylic acid proton, typically very broad. |

| C2 | - | ~148 | Deshielded due to proximity to nitrogen. |

| C3 | - | ~138 | Attached to the carbamic acid group. |

| C4 | - | ~135 | Deshielded by the nitrogen. |

| C5 | - | ~124 | Shielded relative to other ring carbons. |

| C6 | - | ~145 | Deshielded due to proximity to nitrogen. |

| C=O | - | ~168 | Characteristic for a carboxylic acid carbonyl. |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of Pyridin-3-ylcarbamic acid is expected to yield a molecular ion peak corresponding to its molecular weight (138.12 g/mol ). The fragmentation pattern will likely involve the loss of characteristic neutral fragments.

Table 2: Predicted Key Fragments in the EI Mass Spectrum of Pyridin-3-ylcarbamic Acid

| m/z | Proposed Fragment | Plausible Neutral Loss |

| 138 | [M]⁺ | - |

| 94 | [C₅H₆N₂]⁺ | CO₂ |

| 93 | [C₅H₅N₂]⁺ | COOH |

| 66 | [C₄H₄N]⁺ | HCN from [C₅H₅N₂]⁺ |

The fragmentation of pyridine derivatives often involves the loss of HCN or related species from the ring.[14] The initial loss of CO₂ or a carboxyl radical is a common fragmentation pathway for carboxylic acids.

Infrared (IR) Spectroscopy

The IR spectrum of Pyridin-3-ylcarbamic acid will be characterized by absorptions corresponding to its key functional groups.

Table 3: Predicted Characteristic IR Absorption Bands for Pyridin-3-ylcarbamic Acid

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity/Shape |

| O-H stretch (Carboxylic Acid) | 3300-2500 | Strong, very broad |

| N-H stretch (Amine) | 3500-3300 | Medium |

| C-H stretch (Aromatic) | 3100-3000 | Medium |

| C=O stretch (Carboxylic Acid) | 1725-1700 | Strong |

| C=C & C=N stretch (Aromatic Ring) | 1600-1450 | Medium to strong, multiple bands |

| N-H bend | 1650-1550 | Medium |

| C-N stretch | 1350-1250 | Medium |

The very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[15] The combination of this with the C=O stretch and the aromatic ring vibrations provides strong evidence for the proposed structure.[4][6]

Experimental Protocols and Workflows

The following sections detail the step-by-step methodologies for acquiring the spectroscopic data necessary for the structural confirmation of Pyridin-3-ylcarbamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the synthesized Pyridin-3-ylcarbamic acid for ¹H NMR, and 50-100 mg for ¹³C NMR.[16]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial.[17]

-

Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.[2]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.[18]

-

Shim the magnetic field to optimize its homogeneity, which will result in sharp, well-resolved peaks.[18]

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Following ¹H NMR acquisition, set up and acquire the ¹³C NMR spectrum. This will typically require a longer acquisition time due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing and Interpretation:

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

-

Phase the resulting spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the splitting patterns (multiplicity) of the signals to deduce the connectivity of the protons.

-

Assign each signal in both the ¹H and ¹³C NMR spectra to a specific atom in the proposed structure of Pyridin-3-ylcarbamic acid.

-

Mass Spectrometry (MS)

Protocol for Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction:

-

Introduce a small amount of the solid Pyridin-3-ylcarbamic acid sample into the mass spectrometer, typically via a direct insertion probe.

-

-

Ionization and Mass Analysis:

-

Ionize the sample using a standard electron energy of 70 eV.[19]

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion.

-

-

Data Interpretation:

-

Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions.

-

Propose logical fragmentation pathways that account for the observed fragments, which should be consistent with the structure of Pyridin-3-ylcarbamic acid.[20]

-

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FTIR Spectroscopy:

-

Sample Preparation:

-

Data Acquisition:

-

Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the IR spectrum of the sample.

-

-

Data Interpretation:

-

Identify the key absorption bands in the spectrum.

-

Correlate the wavenumbers of these bands with specific functional groups using a correlation table.[10]

-

Confirm the presence of the carboxylic acid, amine, and pyridine functionalities in the molecule.

-

Comparative Analysis and Data Integration

Each of the discussed analytical techniques provides a unique piece of the structural puzzle. It is through the integration of this data that a definitive structural confirmation is achieved.

Table 4: Comparison of Analytical Techniques for the Structural Elucidation of Pyridin-3-ylcarbamic Acid

| Technique | Information Provided | Strengths | Limitations |